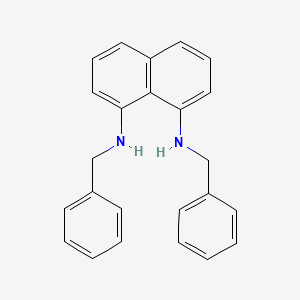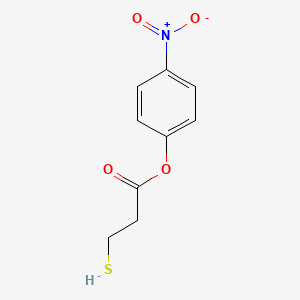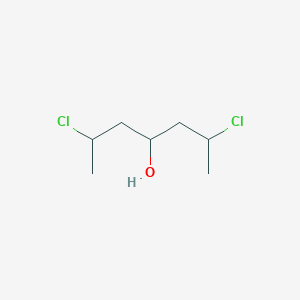
2,6-Dichloroheptan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloroheptan-4-ol is an organic compound characterized by a seven-carbon chain with chlorine atoms attached to the second and sixth carbons and a hydroxyl group attached to the fourth carbon. This compound is part of the class of chlorinated alcohols, which are known for their diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroheptan-4-ol can be achieved through various methods. One common approach involves the chlorination of heptan-4-ol. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. For instance, starting with heptane, a series of controlled chlorination and hydroxylation reactions can be employed to introduce the chlorine atoms and hydroxyl group at the specified positions. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloroheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of heptan-4-ol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace chlorine atoms.
Major Products Formed:
Oxidation: Formation of 2,6-dichloroheptan-4-one or 2,6-dichloroheptanal.
Reduction: Formation of heptan-4-ol.
Substitution: Formation of 2,6-dihydroxyheptan-4-ol or 2,6-diaminoheptan-4-ol.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloroheptan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving chlorinated alcohols and their effects on biological systems.
Medicine: Research into potential therapeutic applications, such as antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-Dichloroheptan-4-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The chlorine atoms can influence the compound’s reactivity and its ability to penetrate cell membranes. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichlorohexan-4-ol: Similar structure but with a six-carbon chain.
2,6-Dichlorooctan-4-ol: Similar structure but with an eight-carbon chain.
2,6-Dichlorobutan-4-ol: Similar structure but with a four-carbon chain.
Uniqueness: 2,6-Dichloroheptan-4-ol is unique due to its specific carbon chain length and the positioning of the chlorine atoms and hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
113569-09-8 |
|---|---|
Molekularformel |
C7H14Cl2O |
Molekulargewicht |
185.09 g/mol |
IUPAC-Name |
2,6-dichloroheptan-4-ol |
InChI |
InChI=1S/C7H14Cl2O/c1-5(8)3-7(10)4-6(2)9/h5-7,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
DKVCEQNCIARGFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(CC(C)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
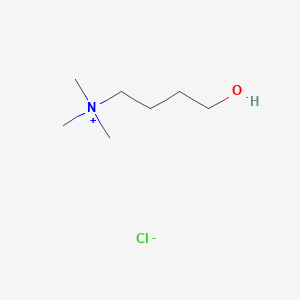
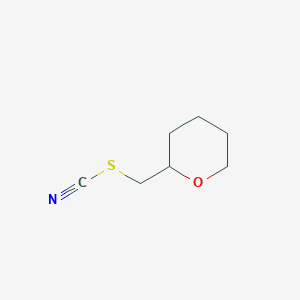
![Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate](/img/structure/B14303034.png)
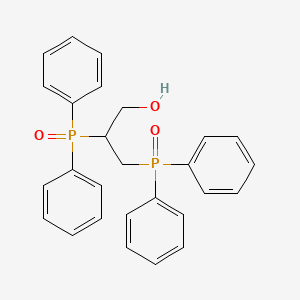
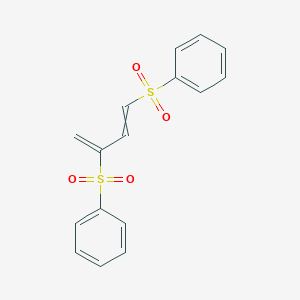

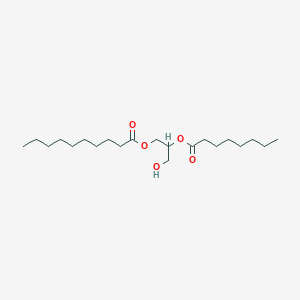
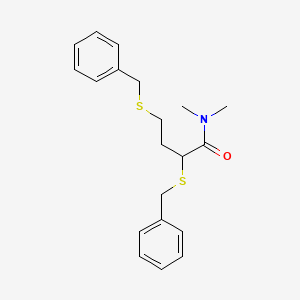
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)
![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
